Ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15042363
Molecular Formula: C17H17ClN4O2S
Molecular Weight: 376.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17ClN4O2S |
|---|---|
| Molecular Weight | 376.9 g/mol |
| IUPAC Name | ethyl 2-[(4-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C17H17ClN4O2S/c1-4-24-15(23)14-10(2)19-16-20-17(21-22(16)11(14)3)25-9-12-5-7-13(18)8-6-12/h5-8H,4,9H2,1-3H3 |
| Standard InChI Key | OLLIRJGKRCWERI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=C(C=C3)Cl)N=C1C)C |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, ethyl 2-[(4-chlorophenyl)methylsulfanyl]-5,7-dimethyl- triazolo[1,5-a]pyrimidine-6-carboxylate, reflects its intricate architecture. Key features include:
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A triazolo[1,5-a]pyrimidine bicyclic system, which provides a rigid scaffold for intermolecular interactions.
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5,7-Dimethyl groups that enhance steric stability and modulate electronic effects.
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A 4-chlorobenzylsulfanyl moiety linked to the triazole ring, contributing to lipophilicity and potential target binding.
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An ethyl ester at position 6, influencing solubility and metabolic stability.
The Standard InChIKey (OLLIRJGKRCWERI-UHFFFAOYSA-N) and Canonical SMILES (CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=C(C=C3)Cl)N=C1C)C) provide precise descriptors for computational modeling.
Synthetic Methodologies
Condensation-Based Synthesis
A primary route involves condensing ethyl cyanoacetate with aromatic aldehydes and 3-amino-1,2,4-triazole in the presence of 4,4'-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst. This method, conducted under reflux in ethanol-water mixtures, achieves yields exceeding 70% by optimizing reaction time (4–6 hours) and temperature (80–90°C). TMDP facilitates both nucleophilic attack and cyclization, critical for forming the triazolopyrimidine core.
Green Chemistry Approaches
Alternative strategies employ microwave-assisted synthesis to reduce reaction times (<30 minutes) and improve purity. For example, reacting enaminonitriles with benzohydrazides under microwave irradiation yields analogous triazolopyrimidines with >85% efficiency. Such methods align with sustainable chemistry principles by minimizing solvent use and energy consumption.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 376.9 g/mol |
| Solubility | Low in water; soluble in DMSO, DMF, and ethanol |
| LogP (Predicted) | 3.2 ± 0.4 (indicating moderate lipophilicity) |
| Melting Point | 192–195°C (decomposes) |
| Stability | Stable under inert conditions; hydrolyzes in strong acids/bases |
The chlorobenzyl sulfanyl group significantly elevates lipophilicity compared to non-halogenated analogs, enhancing membrane permeability. The ethyl ester at position 6 balances solubility and metabolic stability, as esterases may cleave this group in vivo to generate active carboxylic acid metabolites .
Biological Activity and Mechanisms
Xanthine Oxidase Inhibition
In a 2025 study, triazolopyrimidine derivatives bearing carboxylate or carboxamide groups demonstrated potent xanthine oxidase (XO) inhibition . Ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyltriazolopyrimidine-6-carboxylate exhibited mixed-type inhibition (), surpassing allopurinol () . Molecular docking revealed interactions with XO’s molybdenum-pterin center and key residues (Glu802, Arg880), mimicking allopurinol’s binding mode .
Structure-Activity Relationships (SAR)
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Chlorobenzylsulfanyl Group: Essential for XO inhibition; replacing chlorine with fluorine reduces potency by 3-fold .
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Methyl Substituents: 5,7-Dimethyl groups optimize steric fit within XO’s active site, while bulkier alkyl chains diminish activity .
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Ethyl Ester vs. Carboxylic Acid: The ester prodrug improves oral bioavailability, whereas the acid form (post-hydrolysis) exhibits higher XO affinity .
Applications and Future Directions
Therapeutic Prospects
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Hyperuricemia/Gout: As a next-generation XO inhibitor, this compound could circumvent adverse effects (e.g., hypersensitivity) linked to allopurinol .
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Antiviral Agents: Structural optimization may yield broad-spectrum antivirals targeting influenza and other RNA viruses.
Industrial Synthesis
Scalable microwave-assisted methods could reduce production costs by 30–40% compared to traditional routes.
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